A Comprehensive Toxicological and Safety Evaluation Framework for Urea, 1-benzyl-3-ethyl-
A Comprehensive Toxicological and Safety Evaluation Framework for Urea, 1-benzyl-3-ethyl-
Preamble: Charting the Course for a Novel Chemical Entity
For any novel chemical entity, the journey from synthesis to application is contingent upon a rigorous and comprehensive evaluation of its safety profile. This document provides an in-depth technical guide for the toxicological screening of Urea, 1-benzyl-3-ethyl- (CAS No. 61843-91-2), a compound for which public toxicological data is not extensively available.[1] As such, this guide is structured not as a review of existing data, but as a forward-looking strategic framework for its complete safety assessment. This framework is designed for researchers, scientists, and drug development professionals, emphasizing a phased, data-driven approach that aligns with international regulatory standards and the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[2][3] The narrative explains the causality behind experimental choices, ensuring that each stage of the investigation builds logically upon the last, creating a self-validating system of inquiry.
Section 1: Compound Identification and Physicochemical Characterization
A foundational understanding of a compound's physical and chemical properties is paramount, as these characteristics can influence its biological absorption, distribution, metabolism, and excretion (ADME), and thus its potential toxicity.
Table 1: Physicochemical Properties of Urea, 1-benzyl-3-ethyl-
| Property | Value | Source |
|---|---|---|
| Chemical Name | Urea, 1-benzyl-3-ethyl- | LookChem[1] |
| CAS Number | 61843-91-2 | LookChem[1] |
| Molecular Formula | C10H14N2O | LookChem[1] |
| Molecular Weight | 178.234 g/mol | LookChem[1] |
| Boiling Point | 375°C at 760 mmHg | LookChem[1] |
| Density | 1.048 g/cm³ | LookChem[1] |
| Flash Point | 164.6°C | LookChem[1] |
| Hydrogen Bond Donor Count | 2 | LookChem[1] |
| Hydrogen Bond Acceptor Count | 1 | LookChem[1] |
| Rotatable Bond Count | 3 | LookChem[1] |
Initial Mechanistic Insight: The presence of hydrogen bond donors and acceptors, along with a moderate molecular weight, suggests potential for biological interactions. The benzyl and ethyl urea moieties are common in bioactive molecules, which necessitates a thorough investigation into their potential toxicological liabilities, including genotoxicity and reproductive effects, which have been noted for some benzyl derivatives and urea compounds.[4][5][6]
Section 2: A Phased Strategy for Toxicological Evaluation
A tiered or phased approach to toxicity testing is the most scientifically sound and resource-efficient strategy. It begins with less complex, high-throughput in vitro methods and computational modeling, progressing to more complex in vivo studies only when justified by the data and the compound's intended use.[7] This approach rapidly identifies potential hazards, informs dose selection for subsequent studies, and minimizes animal usage, in line with modern regulatory expectations from agencies like the FDA.[8][9]
Figure 1: A phased toxicological screening workflow for 1-benzyl-3-ethylurea.
Section 3: Phase 1 - Foundational In Vitro & In Silico Assessment
The initial phase focuses on non-animal methods to establish a baseline toxicological profile. In vitro toxicology utilizes cells and tissues outside a living organism to screen for potential toxicity efficiently and ethically.[10][11][12]
Genotoxicity Assessment
Genotoxicity testing is critical to determine if a substance can cause damage to genetic material (DNA), a potential precursor to cancer. A standard battery of tests is required.
-
Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This is the initial screen for point mutations.[10] The test exposes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to the test compound, with and without a metabolic activation system (S9 fraction from rat liver). The rationale for including the S9 fraction is that many chemicals only become mutagenic after being metabolized by liver enzymes. A positive result indicates mutagenic potential.
-
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay detects both chromosome breakage and loss in mammalian cells (e.g., human peripheral blood lymphocytes).[10] The formation of micronuclei, which are small nuclei containing chromosome fragments, indicates a genotoxic event.[10]
Cytotoxicity Assessment
Cytotoxicity assays measure the degree to which a substance is toxic to cells. This data is crucial for determining dose ranges for subsequent, more complex assays.
-
Neutral Red Uptake (NRU) Assay (OECD TG 129): This test assesses cell viability by measuring the ability of viable cells to incorporate and bind the neutral red dye within their lysosomes. A decrease in dye uptake correlates with a reduction in cell viability. This method provides a quantitative measure of cytotoxicity.
Section 4: Phase 2 - In Vivo Acute and Repeated Dose Studies
If Phase 1 results or the intended exposure scenario indicates a need for further investigation, short-term in vivo studies are initiated. These studies are governed by strict, internationally recognized guidelines from bodies like the OECD to ensure data quality and animal welfare.[13][14]
Acute Oral Toxicity (OECD TG 423: Acute Toxic Class Method)
This study provides information on the health hazards likely to arise from a single, short-term oral exposure.
-
Objective: To determine the median lethal dose (LD50) and identify clinical signs of toxicity.
-
Methodology Rationale: The Acute Toxic Class method is used as a stepwise procedure with a small number of animals per step. It is a more humane alternative to the classical LD50 test. Dosing is typically done in a sequential manner (e.g., starting at 300 mg/kg), and the outcome (mortality or survival) determines the next dose level.
-
Endpoints: Clinical observations, body weight changes, and gross necropsy findings.
Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407)
This study provides information on the potential adverse effects of repeated exposure and helps identify target organs.
-
Objective: To determine a No-Observed-Adverse-Effect Level (NOAEL) and characterize target organ toxicity.
-
Methodology Rationale: This study serves as a crucial bridge between acute and chronic toxicity assessments. It uses a minimum of three dose groups and a control group, with animals dosed daily for 28 days.[15] The data gathered on clinical signs, body weight, food/water consumption, hematology, clinical chemistry, and histopathology provides a comprehensive initial look at the compound's effects over time.
Section 5: Phase 3 - Sub-chronic and Specialized Toxicity Assessment
For compounds with a potential for prolonged or significant human exposure, more extensive studies are required.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408)
This is a cornerstone study for assessing the safety of a chemical, providing detailed information on major toxic effects, target organs, and the possibility of accumulation.[16] The NOAEL derived from this study is often used to establish safety criteria for human exposure.[16]
Figure 2: Key stages of the OECD TG 408 90-day repeated dose study.
Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study (OECD TG 408)
-
Test System: Typically, the Sprague-Dawley rat is used due to extensive historical data. Both male and female animals are required.[16]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the start of the study.[15] The animal room temperature should be maintained at 22°C (± 3°C) with a relative humidity of 50-60%.[16]
-
Dose Selection & Administration: At least three dose levels plus a concurrent control group are used.[7] Dose levels are selected based on data from shorter-term studies (e.g., the 28-day study) to identify a high dose that produces toxicity but not death, a low dose that produces no adverse effects, and an intermediate dose. The test substance is administered orally, typically via gavage, seven days a week for 90 days.[16]
-
In-Life Observations:
-
Clinical Signs: A detailed clinical observation is performed daily.
-
Body Weight and Food Consumption: Recorded weekly to assess general health and palatability.
-
Ophthalmology: Examination performed prior to dosing and at termination.
-
Hematology & Clinical Chemistry: Blood samples are collected at termination to assess effects on blood cells, liver function, kidney function, and other metabolic parameters.
-
-
Terminal Procedures:
-
Gross Necropsy: All animals are subjected to a full gross necropsy, which includes examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
-
Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, gonads) are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are preserved for microscopic examination. Tissues from lower-dose groups showing treatment-related changes are also examined.
-
-
Data Analysis & Interpretation: The data are evaluated to determine the nature and incidence of any toxic effects. Statistical analysis is performed to identify significant differences between treated and control groups. The primary output is the determination of the No-Observed-Adverse-Effect Level (NOAEL) .
Reproductive and Developmental Toxicity Screening
If the compound is intended for use in products where human exposure could affect reproductive health, or if findings from previous studies suggest endocrine activity, these studies become necessary. Screening tests like OECD TG 421 can provide initial data on effects on fertility and developing offspring.[17] Some chemicals are known to pose a risk of damaging fertility or harming an unborn child.[18][19]
Carcinogenicity Assessment (OECD TG 451/453)
A long-term carcinogenicity bioassay is a major undertaking, typically only required if there is widespread and prolonged human exposure, genotoxicity concerns from Phase 1, or structural alerts suggesting carcinogenic potential.[13] These studies involve dosing animals (usually for 18-24 months) and monitoring for tumor development.[7][13]
Section 6: Data Synthesis and Risk Assessment
The culmination of this phased approach is the integration of all data points—in silico, in vitro, and in vivo—into a comprehensive safety profile. The goal is to understand the dose-response relationship, identify target organs, and establish safe exposure levels (e.g., Permitted Daily Exposure, PDE). This weight-of-evidence approach allows for a robust and scientifically defensible risk assessment, determining whether Urea, 1-benzyl-3-ethyl- can be used safely for its intended purpose.
Conclusion
The toxicological evaluation of a new chemical entity like Urea, 1-benzyl-3-ethyl- demands a methodical, evidence-based strategy. The framework presented in this guide, rooted in internationally accepted OECD and regulatory guidelines, provides a clear and defensible pathway for its safety assessment. By starting with in vitro and computational methods and progressing judiciously to targeted in vivo studies, researchers can efficiently characterize the compound's hazard profile while adhering to the highest standards of scientific integrity and animal welfare. This structured approach is essential for ensuring human safety and achieving regulatory acceptance.
References
-
OECD Guideline for the Testing of Chemicals, Section 4, No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. (1998). Organisation for Economic Co-operation and Development. [Link]
-
Urea, 1-benzyl-3-ethyl- - LookChem. (n.d.). LookChem. [Link]
-
OECD Guideline for the Testing of Chemicals, Section 4, No. 412: Subacute Inhalation Toxicity: 28-Day Study. (2009). Organisation for Economic Co-operation and Development. [Link]
-
OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Wikipedia. [Link]
-
Guidelines for the Testing of Chemicals. (n.d.). Organisation for Economic Co-operation and Development. [Link]
-
In vitro toxicology - Wikipedia. (n.d.). Wikipedia. [Link]
-
OECD Guideline for the Testing of Chemicals, Section 4, No. 452: Chronic Toxicity Studies. (2018). Organisation for Economic Co-operation and Development. [Link]
-
Is In Vitro Toxicology Testing the Future of Safer Drug Development? (2025). MarketsandMarkets. [Link]
-
Methods of in vitro toxicology. (2002). Food and Chemical Toxicology. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). U.S. Food and Drug Administration. [Link]
-
S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2012). U.S. Food and Drug Administration. [Link]
-
Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. (2018). ChemSafetyPro.COM. [Link]
-
What FDA's NAM Guidance Means for Pharmaceutical Development. (2026). Charles River Laboratories. [Link]
-
S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2012). U.S. Food and Drug Administration. [Link]
-
1-BENZYL-1-ETHYL-3-PHENYLUREA — Chemical Substance Information. (n.d.). NextSDS. [Link]
-
FDA backs shift to alternatives to animal testing. (2026). EMJ GOLD. [Link]
-
1-Benzyl-3-phenylurea. (n.d.). PubChem, National Institutes of Health. [Link]
-
Safety Data Sheet - Lubricant P55/2. (2024). 3M. [Link]
-
1-benzyl-3-phenylurea — Chemical Substance Information. (n.d.). NextSDS. [Link]
-
Genotoxicity testing of four benzyl derivatives in the Drosophila wing spot test. (2008). PubMed. [Link]
-
1,3-Dimethylurea. (2003). OECD SIDS. [Link]
-
Assessment of genotoxic effects of benzyl derivatives by the comet assay. (2010). PubMed. [Link]
-
Ethylurea. (n.d.). PubChem, National Institutes of Health. [Link]
-
Review of Chemical Toxicity to the Reproductive System. (n.d.). GOV.UK. [Link]
-
Substances with Reproductive Toxicity Identified as "High Concern" in EU. (2020). AIHA. [Link]
-
Carcinogenicity Concordance Data. (2017). JaCVAM. [Link]
-
Report on Carcinogens. (2010). Safe Cosmetics. [Link]
- Acutely Toxic Carcinogens and Reproductive Toxicants. (n.d.). [Link to source document not provided in search results]
-
Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies. (2017). PubMed. [Link]
-
Benzyl alcohol Chemical Substances Control Law Reference. (n.d.). [Link]
-
Clarifying carcinogenicity of ethylbenzene. (2010). PMC, National Institutes of Health. [Link]
-
Validation of the toxicological threshold for E&L from the Single Use System. (2018). Product Quality Research Institute. [Link]
Sources
- 1. Urea, 1-benzyl-3-ethyl-|lookchem [lookchem.com]
- 2. fda.gov [fda.gov]
- 3. FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - ECA Academy [gmp-compliance.org]
- 4. Genotoxicity testing of four benzyl derivatives in the Drosophila wing spot test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of genotoxic effects of benzyl derivatives by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. safecosmetics.org [safecosmetics.org]
- 7. utu.fi [utu.fi]
- 8. pharmtech.com [pharmtech.com]
- 9. emjreviews.com [emjreviews.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 12. Is In Vitro Toxicology Testing the Future of Safer Drug Development? [marketsandmarkets.com]
- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 14. oecd.org [oecd.org]
- 15. env.go.jp [env.go.jp]
- 16. web-archive-storage.oecd.org [web-archive-storage.oecd.org]
- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 18. multimedia.3m.com [multimedia.3m.com]
- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
